The Technical Guide to N-(cinnamoyloxy)phthalimide: Properties, Synthesis, and Photoredox Applications
The Technical Guide to N-(cinnamoyloxy)phthalimide: Properties, Synthesis, and Photoredox Applications
Executive Summary
N-(cinnamoyloxy)phthalimide is a specialized redox-active ester (RAE) derived from the condensation of cinnamic acid and N-hydroxyphthalimide (NHPI). In contemporary synthetic organic chemistry, it serves as a robust, bench-stable precursor for the generation of cinnamoyl and styryl radicals. By leveraging single-electron transfer (SET) manifolds under visible-light photoredox catalysis, this compound allows researchers to bypass highly toxic radical initiators, such as organotin reagents, effectively moving away from the "tyranny of tin" 1. This guide details its physicochemical properties, mechanistic causality, and validated protocols for its synthesis and downstream application in decarboxylative cross-coupling.
Chemical Identity & Core Properties
Because N-(cinnamoyloxy)phthalimide is frequently synthesized in situ or as a custom reagent for specific catalytic cycles, it lacks a universally ubiquitous CAS registry number in standard commercial catalogs. However, its structural and physicochemical parameters are well-defined for laboratory application.
| Property | Value / Description |
| Chemical Name | N-(cinnamoyloxy)phthalimide; 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl cinnamate |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.28 g/mol |
| CAS Number | Custom synthesized / Not universally assigned |
| Physical State | White to pale-yellow crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc; Insoluble in H₂O |
| Redox Potential (E₁/₂) | Approx. -1.2 to -1.4 V (vs. SCE), typical for NHPI esters |
| Primary Utility | Radical precursor for styryl/vinyl radicals via SET |
Structural Mechanics & Reactivity Profile
The utility of N-(cinnamoyloxy)phthalimide is rooted in its highly engineered electronic structure. The phthalimide moiety acts as an exceptional electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ester 2.
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Single Electron Transfer (SET): When exposed to an excited-state photocatalyst (e.g., *Ir(ppy)₃) or an electron donor-acceptor (EDA) complex, the RAE readily accepts an electron to form a transient radical anion [[3]]().
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Fragmentation Causality: The radical anion is highly unstable due to the weak N–O bond. It rapidly fragments, driven by the thermodynamic stability of the departing phthalimide anion. This cleavage generates a transient cinnamoyl radical.
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Decarboxylation: The intermediate cinnamoyl radical undergoes rapid extrusion of CO₂ to yield a styryl (vinyl) radical. This step is entropically favored and provides a highly reactive C(sp²) radical intermediate capable of engaging in Minisci-type additions, metallaphotoredox cross-couplings, or hydroalkenylations 4, 5.
Synthesis Methodology: N-(cinnamoyloxy)phthalimide
To ensure high purity and reproducibility, the synthesis relies on a modified Steglich esterification. This protocol is designed as a self-validating system; the physical precipitation of the byproduct confirms the reaction's progression.
Reagents Required:
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Cinnamic acid (1.0 equiv, 10 mmol)
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N-hydroxyphthalimide (NHPI) (1.05 equiv, 10.5 mmol)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol)
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4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Protocol:
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Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve cinnamic acid and NHPI in anhydrous DCM. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.
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Catalysis & Coupling: Cool the mixture to 0 °C using an ice bath. Add DMAP, followed by the portion-wise addition of DCC. Causality: DCC activates the carboxylic acid. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that is rapidly attacked by the less nucleophilic NHPI, thereby suppressing unwanted side-product formation.
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Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: The reaction is self-indicating; the formation of dicyclohexylurea (DCU) as a white, insoluble precipitate confirms the successful coupling.
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Purification: Filter the suspension through a Celite pad to remove the DCU. Wash the filter cake with cold DCM and concentrate the filtrate under reduced pressure.
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Recrystallization: Recrystallize the crude residue from boiling ethanol to afford the pure N-(cinnamoyloxy)phthalimide as pale-yellow crystals (typically 80-85% yield). Validation: ¹H NMR (CDCl₃) should exhibit characteristic trans-alkene doublets (J ≈ 16.0 Hz) at ~6.6 ppm and ~7.9 ppm, alongside the phthalimide aromatic multiplet at 7.8–7.9 ppm.
Photoredox Decarboxylative Cross-Coupling Workflow
This protocol details the generation and trapping of the styryl radical using a visible-light photoredox manifold.
Step-by-Step Protocol:
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Reaction Assembly: To an oven-dried Schlenk tube, add N-(cinnamoyloxy)phthalimide (0.5 mmol), a radical acceptor (e.g., an unactivated alkene or heteroarene, 1.5 mmol), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).
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Solvent Addition: Dissolve the solids in 5 mL of anhydrous, degassed DMF.
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Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and irreversibly reacts with the carbon-centered styryl radical to form peroxides. Strict anaerobic conditions are mandatory for high yields.
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Irradiation: Backfill the tube with argon and seal it. Irradiate the mixture using a 456 nm blue LED array at room temperature for 12–16 hours. A cooling fan must be used to maintain ambient temperature, ensuring the reaction is driven photochemically rather than thermally.
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Workup: Quench the reaction with water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the functionalized styrene derivative.
Mechanistic Pathways
The following diagram illustrates the sequence of single-electron transfer, fragmentation, and decarboxylation that defines the reactivity of N-(cinnamoyloxy)phthalimide.
Photoredox-driven decarboxylative fragmentation pathway of N-(cinnamoyloxy)phthalimide.
References
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[3] Title: Single Electron Activation of Aryl Carboxylic Acids - PMC - NIH Source: nih.gov URL:
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[4] Title: Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC Source: nih.gov URL:
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[2] Title: Radicals: Reactive Intermediates with Translational Potential | Journal of the American Chemical Society Source: acs.org URL:
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[1] Title: Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy | Chemical Reviews Source: acs.org URL:
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[5] Title: Decarboxylative photocatalytic transformations - Chemical Society Reviews Source: rsc.org URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single Electron Activation of Aryl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
